Ceramide C6

描述

Ceramide C6, also known as N-hexanoylsphingosine, is a bioactive sphingolipid that plays a crucial role in cellular signaling processes. It is a short-chain ceramide, which means it has a relatively short fatty acid chain compared to other ceramides. This compound is known for its ability to regulate cell cycle arrest, apoptosis (programmed cell death), and other vital cellular functions .

准备方法

Synthetic Routes and Reaction Conditions: Ceramide C6 can be synthesized through various methods. One common approach involves the acylation of sphingosine with hexanoic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out in an organic solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours .

Industrial Production Methods: In industrial settings, this compound can be produced using enzymatic methods. Ceramide synthases, a family of enzymes, catalyze the formation of ceramides by transferring fatty acids to sphingosine. This method is advantageous due to its specificity and efficiency .

化学反应分析

Metabolic Reactions in Cellular Systems

Ceramide C6 undergoes enzymatic modifications that determine its bioactivity and cytotoxicity in cancer cells:

Table 1: Key Metabolic Pathways of this compound

-

Dose-dependent metabolism : At low concentrations (0.6 μM), MDA-MB-231 cells convert 80% of C6-ceramide into C6-SM. At higher doses (10 μM), 75% is glycosylated to C6-GC, reducing its pro-apoptotic effects .

-

Synergy with tamoxifen : Tamoxifen inhibits C6-GC synthesis by 72%, redirecting metabolism toward hydrolysis and amplifying cytotoxicity .

Synthetic Modifications and Derivatives

This compound serves as a precursor for engineered analogs with enhanced stability or targeting:

C6 Pyridinium Ceramide (PyrCer)

-

Synthesis : Pyridinium group introduced via N-acylation of C6-ceramide with 6-(1-pyridinium)-hexanoyl bromide .

-

Mechanism : Binds protein phosphatase 1 (PP1), inhibiting dephosphorylation of splicing factors (e.g., SR proteins, PSF/SFPQ) .

Table 2: Analytical Detection of PyrCer

| Parameter | MRM Transitions (m/z) | Column Chemistry | Source |

|---|---|---|---|

| PyrCer quantification | 476 → 379, 266, 253 | Luna HILIC (Phenomenex) |

Formulation-Driven Reactions

This compound’s bioavailability is significantly influenced by delivery systems:

Cholesteryl Phosphocholine (CholPC) Complexation

-

Reaction : Forms stable bilayers with CholPC at a 1:1 molar ratio, preventing crystallization .

-

Outcomes :

Table 3: Bioactivity Comparison of C6-Ceramide Formulations

| Parameter | C6-Cer/CholPC | C6-Cer/DMSO | Source |

|---|---|---|---|

| Cellular uptake (4 hr) | 35% | 55% | |

| Apoptosis rate (24 hr) | 68% | 22% | |

| Mitochondrial Ca²⁺ flux | 480 nM | 180 nM |

Analytical Characterization

Advanced techniques quantify this compound and its derivatives:

-

LC-MS/MS :

-

Hydrophilic interaction chromatography (HILIC) : Separates oxo-pyridinium derivatives using m/z 136 → 93 transitions .

Functional Consequences of Reactions

-

Anticancer effects : C6-ceramide nanoliposomes inhibit glycolysis by downregulating GAPDH expression in chronic lymphocytic leukemia (CLL) cells, inducing caspase-independent necrosis .

-

Calcium homeostasis : CholPC-complexed C6-ceramide depletes ER Ca²⁺ stores, triggering store-operated Ca²⁺ entry and mitochondrial membrane permeabilization .

This synthesis of chemical and metabolic data underscores this compound’s versatility as a therapeutic agent, contingent on its formulation and enzymatic milieu.

科学研究应用

Introduction to Ceramide C6

This compound, also known as hexanoyl-D-erythro-sphingosine, is a short-chain sphingolipid that plays a significant role in cell signaling, particularly in apoptosis (programmed cell death) and cellular differentiation. Its unique properties have made it a focal point in various therapeutic applications, particularly in oncology and dermatology. This article delves into the diverse applications of this compound, supported by scientific research findings and case studies.

Oncology Applications

1.1 Tumor Metastasis Inhibition

Research has demonstrated that nanoliposomal formulations of C6-ceramide can effectively suppress tumor metastasis. A study showed that treatment with nanoliposomal C6-ceramide significantly reduced the migration of melanoma and breast cancer cells without inducing cell death. This effect is mediated through the activation of specific signaling pathways involving PI3K and PKCζ, which are crucial for cell motility .

1.2 Synergistic Anti-Tumor Effects

C6-ceramide has been shown to enhance the efficacy of other anti-cancer agents. For instance, it synergistically potentiates the effects of Trichostatin A (TSA), leading to increased cancer cell death through the disruption of key cellular complexes involved in tumor survival . Additionally, when combined with curcumin, another anti-cancer compound, C6-ceramide exhibited enhanced antitumor potential against osteosarcoma cell lines .

1.3 Treatment of Hematological Malignancies

In acute myeloid leukemia (AML), C6-ceramide has been observed to augment the lethality of chemotherapeutic agents, suggesting its potential as an adjunctive therapy in treating this aggressive cancer type . Furthermore, studies indicate that C6-ceramide can induce apoptosis in cutaneous T-cell lymphoma (CTCL) cell lines while sparing normal keratinocytes, highlighting its selective cytotoxicity against cancer cells .

Dermatological Applications

2.1 Skin Barrier Function and Repair

Ceramides are essential components of the skin barrier, and C6-ceramide has been explored for its ability to enhance skin hydration and barrier function. Its application in topical formulations aims to restore skin integrity in conditions like atopic dermatitis and psoriasis by replenishing ceramide levels in the stratum corneum.

2.2 Anti-Aging Properties

C6-ceramide's role in promoting cellular turnover and apoptosis can also be leveraged in anti-aging skincare products. By encouraging the removal of damaged cells and promoting healthier skin regeneration, it may help mitigate signs of aging.

Mechanistic Insights

The mechanisms through which C6-ceramide exerts its effects are multifaceted:

- Apoptosis Induction : C6-ceramide activates apoptotic pathways by influencing mitochondrial function and caspase activation, leading to programmed cell death in malignant cells .

- Exosome Modulation : Recent studies have indicated that C6-ceramide treatment alters the content of exosomes released from cancer cells, which can affect tumor microenvironment interactions and contribute to reduced tumor proliferation and migration .

Table 1: Summary of Key Studies on this compound

作用机制

Ceramide C6 exerts its effects through several mechanisms:

Cell Cycle Arrest: this compound can halt the cell cycle, preventing cell proliferation.

Apoptosis Induction: It activates pro-apoptotic pathways, leading to programmed cell death.

Signal Transduction: this compound modulates various signaling pathways, including those involving protein kinase C and mitogen-activated protein kinases.

相似化合物的比较

Ceramide C6 is unique among ceramides due to its short fatty acid chain. Similar compounds include:

Ceramide C2 (N-acetylsphingosine): Another short-chain ceramide with similar biological activities but a shorter fatty acid chain.

Ceramide C8 (N-octanoylsphingosine): A short-chain ceramide with a slightly longer fatty acid chain, used in similar research applications.

Uniqueness: this compound is particularly effective in inducing apoptosis and regulating cell cycle arrest, making it a valuable tool in cancer research and therapy .

生物活性

Ceramide C6, also known as N-hexanoyl ceramide, is a bioactive lipid molecule that plays a significant role in various cellular processes, particularly in apoptosis and cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exerts its biological effects primarily through the induction of apoptosis and modulation of cellular signaling pathways. Key mechanisms include:

- Induction of Apoptosis : this compound has been shown to activate the p53 pathway, leading to programmed cell death in various cancer cell lines, including glioblastoma and astrocytoma cells. Studies indicate that treatment with C6 ceramide resulted in approximately 65% cell death in glioblastoma cells, confirmed by assays measuring cell viability and apoptosis markers such as Caspase-3 activation .

- Inhibition of Cell Proliferation : Research demonstrates that C6 ceramide can significantly inhibit cell proliferation across different cancer types. For instance, complexing C6 ceramide with cholesteryl phosphocholine (CholPC) enhances its bioavailability and efficacy compared to traditional solvent delivery methods. This formulation led to more pronounced antiproliferative effects and disrupted calcium homeostasis in treated cells .

- Synergistic Effects with Other Agents : this compound has been found to synergistically enhance the effects of other chemotherapeutic agents. For example, when combined with trichostatin A (TSA), it markedly increased cancer cell death through mechanisms involving histone deacetylase inhibition and subsequent activation of apoptotic pathways .

Case Studies and Experimental Data

- C6 Ceramide in Glioblastoma Treatment :

- Nanoliposomal Formulations :

- In Vivo Studies :

Data Tables

属性

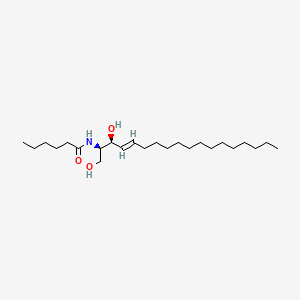

IUPAC Name |

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-GWGOZDFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153371 | |

| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189894-78-8 | |

| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189894-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1R,2S,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。